molecular formula C14H17FN4O B11203741 1-(3-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide

1-(3-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11203741
M. Wt: 276.31 g/mol
InChI Key: VNAMBGIATKMJAI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pentyl chain, and a triazole ring

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Pentyl Chain: The pentyl chain can be attached via an alkylation reaction, where a pentyl halide reacts with the triazole derivative in the presence of a base.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound has been investigated for its potential as a fluorescent probe or as a ligand for binding to specific biomolecules.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its triazole ring and fluorophenyl group contribute to its biological activity, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and selectivity. The compound may act by inhibiting specific enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of a pentyl chain, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide: The fluorine atom is positioned differently on the phenyl ring, which can influence its chemical properties and interactions.

    1-(3-Chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide: The fluorine atom is replaced by a chlorine atom, which may result in different reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17FN4O

Molecular Weight

276.31 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-pentyltriazole-4-carboxamide

InChI

InChI=1S/C14H17FN4O/c1-2-3-4-8-16-14(20)13-10-19(18-17-13)12-7-5-6-11(15)9-12/h5-7,9-10H,2-4,8H2,1H3,(H,16,20)

InChI Key

VNAMBGIATKMJAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)F

Origin of Product

United States

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